tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon functionalities. It is classified under specialty materials and is primarily utilized in scientific research and pharmaceutical applications. The compound has a molecular formula of and a molecular weight of approximately 240.34 g/mol. Its CAS number is 2168997-21-3, allowing for precise identification in chemical databases and literature.
The synthesis of tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions that may include the formation of the spirocyclic framework through cyclization reactions. Specific methods may include:
The molecular structure of tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate features a spirocyclic arrangement that contributes to its chemical properties:
CC(C)(C)OC(=O)N1CC2(CCCC(N)C2)C1
, indicating the arrangement of atoms within the molecule .tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate primarily relates to its interactions at the molecular level:
The physical and chemical properties of tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate include:
Other relevant properties such as density and boiling point remain unspecified but are critical for practical applications in laboratory settings .
tert-butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate finds various applications in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8